molecular formula C9H11NS B1612200 2-(2-Methylphenyl)ethanethioamide CAS No. 34243-66-8

2-(2-Methylphenyl)ethanethioamide

Cat. No.: B1612200
CAS No.: 34243-66-8
M. Wt: 165.26 g/mol
InChI Key: XARPLOUJCCVEJY-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)ethanethioamide is an organic compound with the molecular formula C9H11NS. It is also known by other names such as 2-(2-methylphenyl)thioacetamide and 2-(o-tolyl)ethanethioamide . This compound is characterized by the presence of a thioamide group attached to a 2-methylphenyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)ethanethioamide typically involves the reaction of 2-methylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate isothiouronium salt, which upon hydrolysis yields the desired thioamide . The reaction conditions generally include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, sulfonation with sulfuric acid; these reactions often require a catalyst or specific temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring

Scientific Research Applications

2-(2-Methylphenyl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)thioacetamide
  • 2-(o-Tolyl)ethanethioamide
  • 2-(2-Methylphenoxy)ethanethioamide

Uniqueness

2-(2-Methylphenyl)ethanethioamide is unique due to its specific structural features, such as the presence of a thioamide group attached to a 2-methylphenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the thioamide group can undergo specific oxidation and reduction reactions that are not possible with other functional groups .

Properties

IUPAC Name

2-(2-methylphenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARPLOUJCCVEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602702
Record name (2-Methylphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34243-66-8
Record name (2-Methylphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-METHYLPHENYL)ETHANETHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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